2-[3-(acetylamino)phenoxy]-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-[3-(acetylamino)phenoxy]-N-(2,6-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetylamino group attached to a phenoxy ring, which is further connected to a dimethylphenyl group through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(acetylamino)phenoxy]-N-(2,6-dimethylphenyl)acetamide typically involves the following steps:
Acetylation: The starting material, 3-aminophenol, is acetylated using acetic anhydride to form 3-(acetylamino)phenol.
Etherification: The 3-(acetylamino)phenol is then reacted with 2,6-dimethylphenylacetyl chloride in the presence of a base such as pyridine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[3-(acetylamino)phenoxy]-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The phenoxy ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: The acetylamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-[3-(amino)phenoxy]-N-(2,6-dimethylphenyl)acetamide.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
2-[3-(acetylamino)phenoxy]-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(acetylamino)phenoxy]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the phenoxy and dimethylphenyl groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(acetylamino)phenoxy]-N-(4-bromo-2,6-dimethylphenyl)acetamide
- 2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide
Uniqueness
2-[3-(acetylamino)phenoxy]-N-(2,6-dimethylphenyl)acetamide is unique due to its specific substitution pattern on the phenoxy and dimethylphenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H20N2O3 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(3-acetamidophenoxy)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H20N2O3/c1-12-6-4-7-13(2)18(12)20-17(22)11-23-16-9-5-8-15(10-16)19-14(3)21/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
InChI Key |
ZOJFHLBTBOUMQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=CC(=C2)NC(=O)C |
Origin of Product |
United States |
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